molecular formula C8H11NO2 B8492831 N-methyl-3-(furan-2-yl)propanamide

N-methyl-3-(furan-2-yl)propanamide

Cat. No.: B8492831
M. Wt: 153.18 g/mol
InChI Key: SEJLBHRRKBANHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-(furan-2-yl)propanamide is a propanamide derivative featuring a methyl group on the amide nitrogen and a furan-2-yl substituent at the third carbon of the propane backbone. Its structure combines the hydrogen-bonding capability of the amide group with the aromatic and electron-rich properties of the furan ring, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-(furan-2-yl)-N-methylpropanamide

InChI

InChI=1S/C8H11NO2/c1-9-8(10)5-4-7-3-2-6-11-7/h2-3,6H,4-5H2,1H3,(H,9,10)

InChI Key

SEJLBHRRKBANHM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC1=CC=CO1

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Key Properties

The following table summarizes critical differences between N-methyl-3-(furan-2-yl)propanamide and its analogs:

Compound Name Substituents (Amide Nitrogen) Furan Modifications Molecular Weight (g/mol) Key Properties/Applications
This compound Methyl None 167.19 (calculated) Intermediate for click chemistry
3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide Propargyl None 189.21 (calculated) CuAAC reactions (click chemistry)
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide Thiazole-fluorophenyl None 344.38 (calculated) KPNB1 inhibition; anticancer activity
N-(2-Nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide 2-Nitrophenyl 5-(3-Nitrophenyl) 395.33 (calculated) High stability; synthetic intermediate
N-benzyl-3-(furan-2-yl)-N-methyl-3-[(4-methylbenzenesulfonyl)amino]propanamide Benzyl, methyl, sulfonamide None 445.53 (calculated) Enhanced binding affinity (drug design)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.